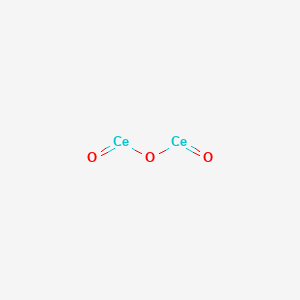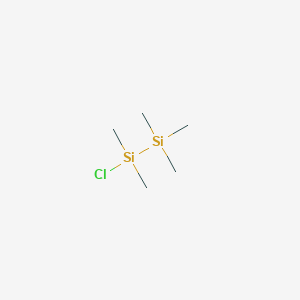
三酸化二セリウム
説明
Dicerium trioxide, also known as Dic3O, is an inorganic compound composed of three oxygen atoms and one dicerium atom. It is a colorless, odorless, and non-flammable solid that is insoluble in water. Dic3O is a member of the dicerium family of compounds, which are a class of compounds that contain a dicerium atom bonded to other atoms. Dic3O is an important compound in the research and development of new materials and has been used in a variety of scientific applications.
科学的研究の応用
酸化セリウムナノ粒子の合成
三酸化二セリウムは、酸化セリウムナノ粒子(CeO2-NPs)の合成に使用されます。 これらのナノ粒子は、改変されたポリマー複合体法を用いて合成されます . これらのナノ粒子の構造的および光学的特性は、固体を550℃に加熱した後に評価されます .
光学用途
合成された酸化セリウムナノ粒子は、独特な光学特性を示します。 UV-Visスペクトルと拡散反射スペクトルから、3.8eVと3.4eVのエネルギー値が得られました . これらの値は、バンド間電子遷移、または欠陥やCe3+の単離原子によって引き起こされるギャップ内に位置するイオン化状態を含む遷移に関連付けることができます .
環境修復
三酸化二セリウムから合成された酸化セリウムナノ粒子は、環境修復のための有望な材料です . これは、有害物質を吸収する能力など、独自の特性によるものです。
生物医学的用途
三酸化二セリウムから合成された酸化セリウムナノ粒子は、生物医学においても潜在的な用途があります<a aria-label="1: " data-citationid="31ba6bb7-749c-fa94-d1ca-b7e3ff669c38-30" h="ID=SERP,5015.1" href="https://link
作用機序
Target of Action
Dicerium trioxide, also known as cerium sesquioxide, is an oxide of the rare-earth metal cerium . Its primary targets are oxygen molecules in the environment . The compound interacts with these molecules during redox reactions, which are influenced by the conditions of pressure of oxygen and temperature of the medium .
Mode of Action
The mode of action of dicerium trioxide involves a phase transition from cerium dioxide (CeO2) to dicerium trioxide (Ce2O3), which is influenced by the conditions of pressure of oxygen and temperature of the medium . This transition is a reduction process that is explained by the formation and migration of oxygen vacancies .
Biochemical Pathways
The biochemical pathways affected by dicerium trioxide primarily involve redox reactions. In these reactions, cerium dioxide (CeO2) is reduced to dicerium trioxide (Ce2O3) in the presence of a shortage of oxygen . When there is an oxygen surplus, the process is reversed, and dicerium trioxide is oxidized to cerium dioxide .
Pharmacokinetics
It’s known that the compound can be interconverted in the gaseous phase at high temperatures or in the presence of oxygen, and more recently in the solid state by applying an electric field . The conversion of Ce2O3 to CeO2 occurs at 0.72 V vs saturated calomel electrode (SCE) with hydrogen ion assisting the process and the reversible conversion at 0.15 V (SCE) .
Result of Action
The result of the action of dicerium trioxide is the creation of oxygen vacancies, which are key to its function in various applications. For instance, cerium oxide is used as a catalytic converter for the minimization of CO emissions in the exhaust gases from motor vehicles .
Action Environment
The action of dicerium trioxide is influenced by environmental factors such as the presence of oxygen and temperature . The phase transition from cerium dioxide to dicerium trioxide is influenced by the conditions of pressure of oxygen and temperature of the medium . Therefore, the compound’s action, efficacy, and stability can vary depending on these environmental conditions.
生化学分析
Biochemical Properties
This transition of reduction is explained taking into account the formation and migration of oxygen vacancies .
Cellular Effects
Cerium oxides have been proposed as possible enhancers of the relative biological effectiveness in hadrotherapy for cancer treatment
Molecular Mechanism
It’s known that the phase transition from CeO2 to Ce2O3 is influenced by the conditions of pressure of oxygen and temperature of the medium . This transition of reduction is explained taking into account the formation and migration of oxygen vacancies .
特性
IUPAC Name |
oxo(oxoceriooxy)cerium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Ce.3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMGVYCKOGBVEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Ce]O[Ce]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ce2O3 | |
| Record name | cerium(III) oxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Cerium(III)_oxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10904282 | |
| Record name | Dicerium trioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10904282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Gray-green solid; [HSDB] | |
| Record name | Cerium oxide (Ce2O3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dicerium trioxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4760 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
3730 °C | |
| Record name | DICERIUM TRIOXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5828 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Insoluble in water; soluble in acid | |
| Record name | DICERIUM TRIOXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5828 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
6.2 g/cu cm | |
| Record name | DICERIUM TRIOXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5828 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Yellow-green, cubic crystals | |
CAS RN |
1345-13-7 | |
| Record name | Dicerium trioxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001345137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cerium oxide (Ce2O3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dicerium trioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10904282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dicerium trioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.289 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DICERIUM TRIOXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5828 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
2210 °C | |
| Record name | DICERIUM TRIOXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5828 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Q & A
Q1: What are the applications of Dicerium Trioxide in anti-corrosion coatings?
A: Dicerium Trioxide is being investigated as a component in multi-layered anti-corrosion coatings. Research suggests its inclusion, alongside other compounds like zinc and aluminum powders, in a Dacromet coating layer can enhance the corrosion resistance of the overall coating system. [] This application leverages the synergistic effects of various components to provide robust protection against corrosion.
Q2: Is there research on Dicerium Trioxide beyond its use in anti-corrosion coatings?
A: Yes, while one study highlights its use in anti-corrosion coatings [], another explores its potential in fuel cell technology. This research focuses on the redox behavior of Dicerium Trioxide and the possibility of forming a Sesquioxide, specifically C-type, which could be beneficial in fuel cell applications. [] This highlights the versatility of Dicerium Trioxide and its potential across different scientific disciplines.
Q3: Are there methods to determine the presence of different valence forms of Cerium, like those potentially found in Dicerium Trioxide, within a material?
A: Yes, potentiometric titration has been identified as a viable method to determine the different valence forms of Cerium present within glass materials. [] While this research doesn't directly analyze Dicerium Trioxide, it provides a valuable analytical technique relevant to studying Cerium-containing compounds and their behavior in various matrices.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B75334.png)



